molecular formula C9H10O2 B15288785 1-Oxaspiro[4.5]deca-6,9-dien-8-one CAS No. 67856-28-4

1-Oxaspiro[4.5]deca-6,9-dien-8-one

Cat. No.: B15288785
CAS No.: 67856-28-4
M. Wt: 150.17 g/mol
InChI Key: MAMBDZXAHPWGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[45]deca-6,9-dien-8-one is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxaspiro[4.5]deca-6,9-dien-8-one can be synthesized through several methods. One common approach involves the oxidation of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant . The reaction typically yields the compound as a white solid in moderate yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of efficient oxidizing agents and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different spirolactones, while reduction can produce reduced spirocyclic compounds.

Scientific Research Applications

1-Oxaspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential cytotoxic activity against various cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]deca-6,9-dien-8-one involves its interaction with molecular targets and pathways within cells. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, leading to various biological effects. For example, its cytotoxic activity against cancer cells is believed to involve the disruption of cellular processes and induction of apoptosis .

Comparison with Similar Compounds

1-Oxaspiro[4.5]deca-6,9-dien-8-one can be compared with other spirocyclic compounds, such as:

These compounds share similar spirocyclic structures but differ in their functional groups and reactivity. The unique properties of this compound, such as its specific oxidation and reduction behavior, make it distinct and valuable for various applications.

Properties

CAS No.

67856-28-4

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-oxaspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C9H10O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h2-3,5-6H,1,4,7H2

InChI Key

MAMBDZXAHPWGOT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C=CC(=O)C=C2)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.